molecular formula C11H19N5O B1482958 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one CAS No. 2098110-13-3

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1482958
CAS No.: 2098110-13-3
M. Wt: 237.3 g/mol
InChI Key: LPEROCFFNYMBKS-UHFFFAOYSA-N
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Description

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one is a synthetic compound that features a unique combination of functional groups, including an aminomethyl triazole and a piperidinyl ethanone. The fusion of these groups imparts distinctive chemical properties, making it valuable in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Method 1 : One approach to synthesizing this compound involves the cycloaddition reaction between an azide and an alkyne to form the 1H-1,2,3-triazole ring, followed by alkylation to attach the piperidinyl group.

  • Method 2 : An alternative route includes the condensation of 4-(aminomethyl)-1H-1,2,3-triazole with 3-chloropiperidine in the presence of a base, yielding the target compound.

  • Reaction Conditions : Typical conditions include using a copper(I) catalyst for the cycloaddition reaction at room temperature, whereas the condensation might require elevated temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods:

The compound can be produced on an industrial scale using continuous flow reactors to ensure consistent quality and high yield. Key factors include precise control over reaction parameters like temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation at the piperidinyl moiety, forming a variety of oxidized derivatives.

  • Reduction : Reduction reactions primarily target the carbonyl group in the ethanone structure, converting it to an alcohol.

  • Substitution : Nucleophilic substitution reactions can modify the aminomethyl group, introducing different substituents for customized properties.

Common Reagents and Conditions:

  • Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution : Conditions often involve solvents like dimethylformamide (DMF) and bases such as triethylamine.

Major Products Formed:

  • Oxidation Products : Oxidized piperidinyl derivatives.

  • Reduction Products : Corresponding alcohols.

  • Substitution Products : A range of substituted triazole derivatives.

Scientific Research Applications

Chemistry:

The compound is used as a building block for creating complex molecules in organic synthesis.

Biology:

It serves as a probe for studying biochemical pathways, thanks to its ability to interact with specific biological targets.

Medicine:

Industry:

Used in the synthesis of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets like enzymes and receptors. The aminomethyl triazole group allows for binding to active sites, while the piperidinyl moiety modulates the interaction, leading to desired biological outcomes. Specific pathways include inhibition of certain enzymes or activation of receptor-mediated signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)propan-1-one : Shares the triazole and piperidinyl structure but with different alkyl chain lengths.

  • 1-(3-(4-aminomethylphenyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one : Features an aromatic ring instead of the ethano group.

  • 1-(3-(1H-1,2,3-triazol-1-yl)methyl)piperazin-1-yl)ethan-1-one : Substitutes the piperidinyl group with a piperazinyl group.

Uniqueness : This compound stands out due to its specific combination of the aminomethyl triazole and piperidinyl ethanone groups, offering a unique set of chemical and biological properties not commonly found in similar structures. This uniqueness provides a versatile platform for diverse applications in research and industry.

There you have it, a detailed exploration of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one. This compound really brings out the best in what chemistry has to offer in terms of synthesis and applications. Anything you’d like to explore further?

Properties

IUPAC Name

1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9(17)15-4-2-3-10(6-15)7-16-8-11(5-12)13-14-16/h8,10H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEROCFFNYMBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 4
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 5
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one

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